REACTION_SMILES
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[BH4-:21].[CH2:13]([O:14][C:15]([Cl:16])=[O:17])[CH:18]([CH3:19])[CH3:20].[Na+:22].[n:1]1[n:2][s:3][c:4]2[n:5][cH:6][c:7]([C:10](=[O:11])[OH:12])[cH:8][c:9]12>>[n:1]1[n:2][s:3][c:4]2[n:5][cH:6][c:7]([CH2:10][OH:11])[cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cnc2snnc2c1
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Name
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Type
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product
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Smiles
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OCc1cnc2snnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |